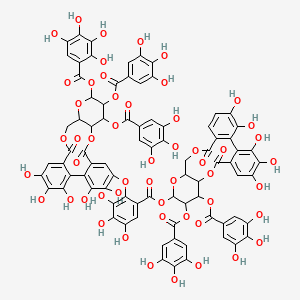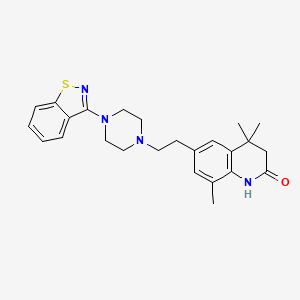
6-(2-(4-(Benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-4,4,8-trimethyl-3,4-dihydro-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-(4-(Benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-4,4,8-trimethyl-3,4-dihydro-1H-quinolin-2-one is a complex organic compound known for its significant pharmacological properties This compound is structurally characterized by the presence of a benzo(d)isothiazolyl group attached to a piperazine ring, which is further linked to a quinolinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(4-(Benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-4,4,8-trimethyl-3,4-dihydro-1H-quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo(d)isothiazolyl Piperazine Intermediate: This step involves the reaction of benzo(d)isothiazole with piperazine under controlled conditions to form the intermediate compound.
Alkylation Reaction: The intermediate is then subjected to an alkylation reaction with an appropriate alkylating agent to introduce the ethyl group.
Cyclization: The alkylated intermediate undergoes cyclization with a suitable reagent to form the quinolinone ring, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
化学反应分析
Types of Reactions
6-(2-(4-(Benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-4,4,8-trimethyl-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and quinolinone moieties, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and pharmacological properties.
科学研究应用
6-(2-(4-(Benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-4,4,8-trimethyl-3,4-dihydro-1H-quinolin-2-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, schizophrenia, and bipolar disorder due to its interaction with serotonin and dopamine receptors.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 6-(2-(4-(Benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-4,4,8-trimethyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets, primarily serotonin (5-HT) and dopamine (D2) receptors. By binding to these receptors, the compound modulates neurotransmitter activity, leading to its therapeutic effects. The pathways involved include the inhibition of serotonin reuptake and dopamine receptor antagonism, which contribute to its antipsychotic and mood-stabilizing properties.
相似化合物的比较
Similar Compounds
Ziprasidone: A well-known antipsychotic drug with a similar benzo(d)isothiazolyl piperazine structure.
Lurasidone: Another antipsychotic with structural similarities, particularly in the piperazine and quinolinone moieties.
Risperidone: Shares the benzo(d)isothiazolyl group and is used in the treatment of schizophrenia and bipolar disorder.
Uniqueness
6-(2-(4-(Benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-4,4,8-trimethyl-3,4-dihydro-1H-quinolin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and pharmacological properties. Its ability to interact with both serotonin and dopamine receptors makes it a valuable compound for research and therapeutic applications.
属性
CAS 编号 |
676116-01-1 |
|---|---|
分子式 |
C25H30N4OS |
分子量 |
434.6 g/mol |
IUPAC 名称 |
6-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4,4,8-trimethyl-1,3-dihydroquinolin-2-one |
InChI |
InChI=1S/C25H30N4OS/c1-17-14-18(15-20-23(17)26-22(30)16-25(20,2)3)8-9-28-10-12-29(13-11-28)24-19-6-4-5-7-21(19)31-27-24/h4-7,14-15H,8-13,16H2,1-3H3,(H,26,30) |
InChI 键 |
SRAQFALNAGNAQE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1NC(=O)CC2(C)C)CCN3CCN(CC3)C4=NSC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


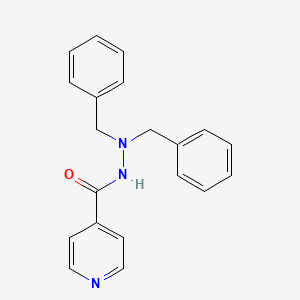
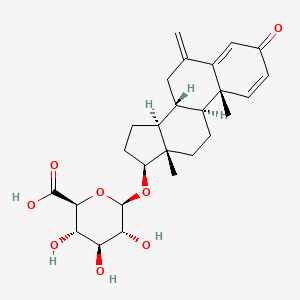
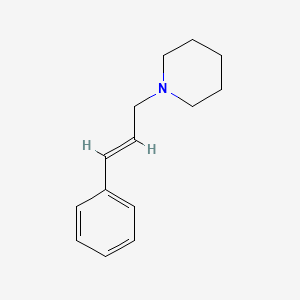
![1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one](/img/structure/B15193233.png)
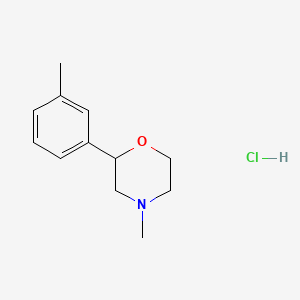
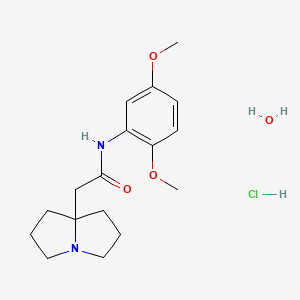
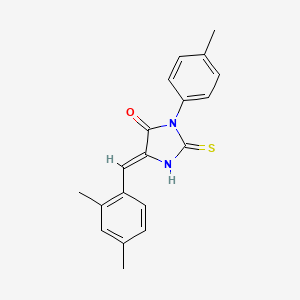

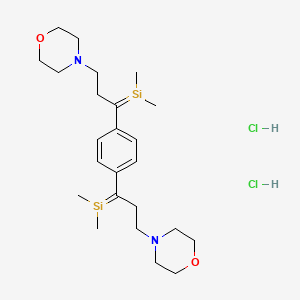
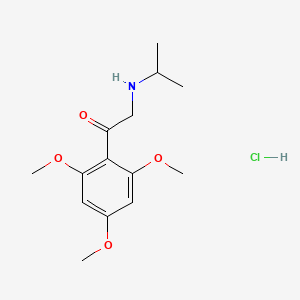
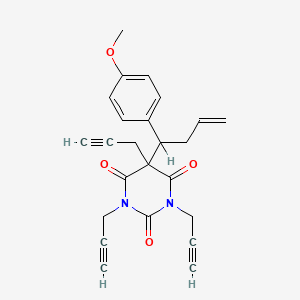
![fluoromethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15193280.png)
